molecular formula C26H45NO7S B1249317 Taurohyocholate CAS No. 32747-07-2

Taurohyocholate

カタログ番号 B1249317
CAS番号: 32747-07-2
分子量: 515.7 g/mol
InChIキー: XSOLDPYUICCHJX-QZEPYOAJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Taurohyocholic acid is a 3alpha-hydroxy steroid, a 6alpha-hydroxy steroid, a 7alpha-hydroxy steroid, and an amino sulfonic acid . It is functionally related to a cholic acid and is a conjugate acid of a taurohyocholate . It is a taurine-conjugated form of the porcine-specific primary bile acid hyocholic acid .


Synthesis Analysis

Taurohyocholate is a product of the metabolism of Taurochenodeoxycholate which is catalyzed by the enzyme CYP3A4 . Taurocholic acid (TCA) biosynthesis increases significantly in certain conditions .


Molecular Structure Analysis

The molecular formula of Taurohyocholate is C26H45NO7S . The IUPAC name is 2- [ [ (4 R )-4- [ (3 R ,5 R ,6 R ,7 S ,8 S ,9 S ,10 R ,13 R ,14 S ,17 R )-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1 H -cyclopenta [a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid .


Chemical Reactions Analysis

Taurohyocholate is a bile acid and acts as a detergent to solubilize fats for absorption and is itself absorbed . It is used as a cholagogue and cholerectic .


Physical And Chemical Properties Analysis

The molecular weight of Taurohyocholate is 515.7 g/mol . The InChI and SMILES strings provide a detailed view of the molecule’s structure .

科学的研究の応用

Application in Liver Cirrhosis Research

Field

Medical Research, specifically Hepatology

Summary of Application

Taurohyocholic acid (TCA) has been identified as an active promoting factor in the progression of liver cirrhosis. It’s not just a biomarker but plays a significant role in the development of this condition .

Methods of Application

In a study, 32 cirrhotic patients and 27 healthy volunteers were enrolled. Their age, gender, Child-Pugh classification, and serum were collected. Liquid chromatography tandem mass spectrometry (LC-MS) was utilized to determine concentrations of 12 bile acids in serum .

Application in Cholestasis Research

Field

Medical Research, specifically Gastroenterology

Summary of Application

Taurohyocholic acid (THCA) has been found to have a protective effect against cholestasis induced by taurolithocholic acid (TLC) in isolated rat livers .

Methods of Application

In a study, isolated rat livers were perfused with taurocholate (TC), taurohyocholate (THC), tauroursocholate (TUC), taurodehydrocholate (TDHC), and tauroursodeoxycholate (TUDC) with or without TLC .

Results

THC, TC, and TUDC completely abolished the cholestasis induced by TLC while TUC did so only for the first 10 min. TDHC was protective only as long as it was biotransformed into hydroxyoxo bile salts .

Application in Cancer Research

Field

Medical Research, specifically Oncology

Summary of Application

Taurohyocholic acid (TCA) has been identified as an active promoting factor in the progression of liver cirrhosis, which is a significant risk factor for liver cancer .

Methods of Application

Application in Drug Delivery Research

Field

Pharmaceutical Research

Summary of Application

Sodium tauroglycocholate (NaTGC) is a potent absorption enhancer for drug delivery to the skin .

Methods of Application

In a study, NaTGC (100 μg/mL) was found to improve the flux of aminophylline through snake skin compared to simple gel .

Results

The study showed that NaTGC significantly improved the delivery of aminophylline through the skin .

Application in Digestive System Research

Summary of Application

Taurohyocholate, taurocholate, and tauroursodeoxycholate but not tauroursocholate and taurodehydrocholate counteract effects of taurolithocholate in rat liver .

Methods of Application

In a study, isolated rat livers were perfused with taurocholate (TC), taurohyocholate (THC), tauroursodeoxycholate (TUDC), tauroursocholate (TUC), and taurodehydrocholate (TDHC) with or without taurolithocholate (TLC) .

将来の方向性

Future studies can evaluate the detailed mechanism of TCA activating hepatic stellate cell via TLR4 signaling with transgenic animal studies . The present study provides evidence of TCA as an active promoter in liver cirrhosis . Moreover, the gut microbiota plays a causal, or at least a correlative relationship in the development of diseases such as non-alcoholic fatty liver disease, obesity, inflammatory bowel disease, Alzheimer’s disease, Parkinson’s disease, allergy, and depression .

特性

IUPAC Name

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLDPYUICCHJX-QZEPYOAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taurohyocholate

CAS RN

32747-07-2
Record name Tauro-γ-muricholic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taurohyocholate
Reactant of Route 2
Reactant of Route 2
Taurohyocholate
Reactant of Route 3
Reactant of Route 3
Taurohyocholate
Reactant of Route 4
Reactant of Route 4
Taurohyocholate
Reactant of Route 5
Taurohyocholate
Reactant of Route 6
Taurohyocholate

Citations

For This Compound
117
Citations
J Schölmerich, S Kitamura, U Baumgartner… - Research in …, 1990 - Springer
The infusion of taurolithocholate (TLC) in vivo or in the isolated perfused liver of the rat causes cholestasis and cellular necrosis. In order to analyze the protective effect of bile salts …
Number of citations: 10 link.springer.com
MB Thompson, DG Davis, RW Morris - Journal of lipid research, 1993 - Elsevier
The taurine conjugate of 3 alpha,6 beta,7 beta-trihydroxy-5 beta,22-cholen-24-oic acid (tauro-delta 22-beta-muricholate) has been identified in the serum of female rats treated with …
Number of citations: 27 www.sciencedirect.com
P David, N Angela, J Thomas, E Susan… - American Journal of …, 2003 - Elsevier
… This method is not able to completely resolve glycohyodeoxycholate from taurohyocholate or taurohyodeoxycholate from glyco3-αhydroxy-6oxo-5βcholanate. Biliary concentrations of …
Number of citations: 30 www.sciencedirect.com
M Deng, R Liu, LJ Deng, R Chen, ME Cai… - Zhonghua gan Zang …, 2023 - europepmc.org
Objective: This study focuses on Na (+)-taurocholate cotransporting polypeptide (NTCP) deficiency to analyze and investigate the value of the serum bile acid profile for facilitating the …
Number of citations: 2 europepmc.org
X Wang, G Xie, A Zhao, X Zheng, F Huang… - Journal of proteome …, 2016 - ACS Publications
… Our recently published urinary metabonomic study showed that glycocholate 3-glucuronide, taurohyocholate, TCA, glycolithocholate 3-sulfate, and glycoursodeoxycholate (GUDCA) …
Number of citations: 84 pubs.acs.org
JP Dusserre, AM Montet… - Canadian journal of …, 1988 - cdnsciencepub.com
… It was twofold more active than taurohyocholate or taumhyo… Mixtures containing both taurmh01ate md taurohyocholate … In contrast, taurohyocholate and taurahyodec4xycho1ate …
Number of citations: 15 cdnsciencepub.com
C Juste, I Catala, R Henry, C Chabanet… - … et Biophysica Acta (BBA …, 1995 - Elsevier
Time-sequential enzymatic determination of cholesterol (CH) crystals harvested by ultrafiltration, and concomitant polarizing light microscopy observations corroborated the striking …
Number of citations: 19 www.sciencedirect.com
JM Little, JE Richey, DH Van Thiel… - The Journal of Clinical …, 1979 - Am Soc Clin Investig
… Of these, taurocholate monosulfate, taurohyocholate, and taurochenodeoxycholate showed the greatest affinity for the antibody, at 42, 19, and 15% cross-reactivity, respectively. …
Number of citations: 71 www.jci.org
Y Li, JM Toothaker, S Ben-Simon, L Ozeri… - JCI insight, 2020 - ncbi.nlm.nih.gov
… compared with postnatal groups: taurohyocholate, taurochenodeoxycholate, and taurocholate. … acids result in secondary bile acids such as taurohyocholate (55). Interestingly, intestinal …
Number of citations: 29 www.ncbi.nlm.nih.gov
W Xiaoning, X Guoxiang, Z Aihua, Z Xiaojiao… - 2016
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。